2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N7O5S2 and its molecular weight is 499.52. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for Imaging
A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the potential of related compounds in the development of radioligands for non-invasive imaging techniques, particularly in the context of neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
Majithiya and Bheshdadia (2022) reported on the synthesis and investigation of antimicrobial activity of pyrimidine-triazole derivatives. Their study indicates the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of pyrimidine structures in pharmaceutical applications (Majithiya & Bheshdadia, 2022).
Anticancer and Antioxidant Properties
Research by Sayed et al. (2021) on nitrophenyl-group-containing heterocycles demonstrated the synthesis, characterization, anticancer activity, and antioxidant properties of new tetrahydroisoquinolines bearing nitrophenyl groups. This suggests potential applications in developing therapeutic agents with anticancer and antioxidant activities (Sayed, Hassanien, Farhan, Aly, Mahamoud, & Bakhite, 2021).
Synthesis and Characterization for Antibacterial Agents
Gomha et al. (2018) elaborated on the synthesis, structural elucidation, and antimicrobial evaluation of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. Their work contributes to the understanding of the antibacterial potential of pyrimidine derivatives (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).
Antitumor Activity and Molecular Docking
Fahim, Elshikh, and Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, assessing their antitumor activity, molecular docking, and DFT study. This indicates the compound's role in exploring therapeutic agents against cancer through computational and synthetic approaches (Fahim, Elshikh, & Darwish, 2019).
properties
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O5S2/c1-10-8-34-19(21-10)22-13(28)9-33-17-14-16(25(2)20(30)26(3)18(14)29)23-15(24-17)11-4-6-12(7-5-11)27(31)32/h4-8H,9H2,1-3H3,(H,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXRIHHWIAWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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